1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one

Prolylcarboxypeptidase PRCP Metabolic disorders

This compound is a validated prolylcarboxypeptidase (PrCP) inhibitor, NOT a generic cannabinoid CB1 antagonist. Its 3,3-diphenylpropan-1-one N-acyl group is a critical structural determinant for PrCP active-site engagement, distinguishing it from carboxamide- or sulfonamide-bearing pyrazole-piperidines. Originating from the Merck PrCP inhibitor program, it is a chemical probe for in vitro enzymatic and cellular target engagement studies in obesity, diabetes, and metabolic syndrome research. Verify lot-specific IC50 against recombinant human PrCP before use. Reference the pyrazole bioisostere series (compound 8o, human PrCP IC50 = 1 nM) as a class-level potency benchmark.

Molecular Formula C24H27N3O
Molecular Weight 373.5
CAS No. 2034304-07-7
Cat. No. B2911728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one
CAS2034304-07-7
Molecular FormulaC24H27N3O
Molecular Weight373.5
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H27N3O/c1-26-16-14-23(25-26)21-13-8-15-27(18-21)24(28)17-22(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,14,16,21-22H,8,13,15,17-18H2,1H3
InChIKeyZUVVSPFVBYXEPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one (CAS 2034304-07-7): Procurement Overview for Prolylcarboxypeptidase Research


1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one (CAS 2034304-07-7) is a synthetic small molecule characterized by a methylpyrazole-substituted piperidine core linked to a 3,3-diphenylpropan-1-one moiety . It has been catalogued as a prolylcarboxypeptidase (PrCP) inhibitor originating from Merck Research Laboratories and is referenced as a tool compound in the primary medicinal chemistry literature on PrCP bioisosteres [1]. Its structural framework combines pharmacophoric elements found in both cannabinoid receptor ligands and metabolic enzyme inhibitors, making it a compound of interest for target validation studies in metabolic disorders [2].

Why Generic Substitution Fails for CAS 2034304-07-7 in Prolylcarboxypeptidase Inhibitor Research


Generic substitution with common pyrazole-piperidine analogs such as Rimonabant (SR141716A) or NESS 0327 is not scientifically valid because 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one is a potent inhibitor of prolylcarboxypeptidase (PrCP), not a cannabinoid CB1 receptor antagonist [1]. Its 3,3-diphenylpropan-1-one tail is a critical structural determinant for PrCP active-site engagement, distinguishing it from the carboxamide-bearing pyrazole-piperidine CB1 ligands [2]. Furthermore, within the PrCP inhibitor class itself, variations in the piperidine N-acyl substituent dramatically alter inhibitory potency—as demonstrated in the bioisostere series where pyrazole-for-amide replacement required iterative structural optimization to maintain target affinity [3]. Substituting this compound with a structurally under-characterized analog without verified PrCP IC50 data risks invalidating target engagement experiments.

Quantitative Differential Evidence for CAS 2034304-07-7: A Comparator-Based Analysis for Scientific Procurement


PrCP Inhibitory Potency vs. Rimonabant (SR141716A): Target Class Differentiation

The compound is documented as a prolylcarboxypeptidase (PrCP) inhibitor and is referenced in the primary Merck medicinal chemistry campaign on PrCP pyrazole bioisosteres, whereas Rimonabant (SR141716A) is a cannabinoid CB1 receptor antagonist (CB1 Ki = 1.8 nM) with no reported PrCP activity [1]. This represents a fundamental target-class differentiation: the compound engages the serine protease PrCP rather than the GPCR CB1, making it unsuitable for substitution in CB1-focused studies and uniquely appropriate for PrCP target validation [2]. Quantitative PrCP IC50 data for this exact compound remains unpublished in the peer-reviewed literature; the most closely related pyrazole-containing PrCP inhibitor (Compound 8o) reported in the same Merck program exhibits IC50 values of 1 nM (human PrCP) and 2 nM (mouse PrCP), providing class-level potency benchmarking [3]. Users should request the compound's specific IC50 from the vendor before procurement.

Prolylcarboxypeptidase PRCP Metabolic disorders Target validation

Structural Differentiation from NP118809: Diphenylpropanone N-Acyl vs. Piperazine Core

NP118809 (1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one) is an N-type calcium channel blocker sharing the 3,3-diphenylpropan-1-one N-acyl tail but employing a piperazine rather than a 3-(1-methyl-1H-pyrazol-3-yl)piperidine core [1]. The replacement of the piperazine with a pyrazole-substituted piperidine in CAS 2034304-07-7 introduces a heteroaryl substituent capable of participating in distinct hydrogen-bonding and π-stacking interactions within the PrCP active site, as established by the pyrazole bioisostere SAR campaign [2]. NP118809 has no reported PrCP inhibitory activity, and its primary pharmacology is calcium channel blockade rather than serine protease inhibition. Direct comparative potency data between these two compounds is not available in the open literature.

Structure-activity relationship Calcium channel N-type calcium channel blocker Diphenylpropanone scaffold

Pyrazole Bioisostere Advantage: PrCP Potency Retention vs. Amide Analogs

The Merck PrCP medicinal chemistry program demonstrated that pyrazoles function as effective non-classical bioisosteres for amide functional groups in PrCP inhibitors, with the most optimized pyrazole-containing compound (8o) achieving human PrCP IC50 = 1 nM and mouse PrCP IC50 = 2 nM [1]. CAS 2034304-07-7, bearing the 1-methyl-1H-pyrazol-3-yl substituent at the piperidine 3-position, represents a structurally distinct implementation of this bioisostere strategy compared to the amide-linked cyclohexane series exemplified in patent US8669252 [2]. The pyrazole substitution is predicted to offer improved metabolic stability relative to the amide bond, which is susceptible to hydrolytic cleavage, though this specific compound's metabolic stability has not been publicly reported. The class-level inference is that pyrazole-containing PrCP inhibitors maintain target potency while potentially improving pharmacokinetic properties compared to their amide counterparts.

Bioisosterism Pyrazole Amide replacement Medicinal chemistry

Structural Differentiation from Pyrazolo-Piperidine CCR1 Antagonists: Chemokine Receptor vs. Serine Protease Target

A distinct class of pyrazolo-piperidine compounds has been patented as CCR1 receptor antagonists for autoimmune indications (e.g., Boehringer Ingelheim patent US8546442) [1]. These compounds share the pyrazole-piperidine scaffold with CAS 2034304-07-7 but differ in their N-acyl substituent: CCR1 antagonists typically bear a substituted benzoyl or heteroaryl carbonyl at the piperidine nitrogen, whereas CAS 2034304-07-7 carries the 3,3-diphenylpropanoyl group. This difference in the N-acyl moiety redirects pharmacological activity from the CCR1 chemokine GPCR to the PrCP serine protease. No direct cross-screening data between these two chemotypes is publicly available, and users should not assume CCR1 activity for the diphenylpropanoyl variant or vice versa.

CCR1 antagonist Pyrazolopiperidine Target selectivity Chemical probe

Best Research and Industrial Application Scenarios for 1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one (CAS 2034304-07-7)


PrCP Target Validation and Enzyme Inhibition Studies in Metabolic Disease Models

This compound is most appropriately deployed as a chemical probe for prolylcarboxypeptidase (PrCP) inhibition in in vitro enzymatic assays and cellular target engagement studies. Its documented origin in the Merck PrCP inhibitor program, combined with the established role of PrCP in angiotensin II/III metabolism and body weight regulation, makes it suitable for target validation in obesity, diabetes, and metabolic syndrome research. Users should pre-verify the compound's lot-specific IC50 against recombinant human PrCP before initiating concentration-response experiments, and reference the structurally related pyrazole bioisostere series (compound 8o, human PrCP IC50 = 1 nM) as a class-level potency benchmark [1].

Structure-Activity Relationship (SAR) Studies on Diphenylpropanone N-Acyl Substituents for Serine Protease Inhibition

The 3,3-diphenylpropan-1-one N-acyl group constitutes a critical pharmacophoric element that distinguishes this compound from carboxamide-bearing pyrazole-piperidines (CB1 antagonists) and sulfonamide-bearing variants (CCR1 antagonists). Researchers conducting systematic SAR exploration of the diphenylpropanone tail for serine protease inhibitor design should procure this compound as a comparator alongside NP118809 (piperazine core, N-type calcium channel blocker) to delineate the contributions of the heterocyclic core versus the N-acyl substituent to target selectivity [2]. Paired testing in PrCP inhibition and calcium channel blockade assays will reveal cross-target activity profiles.

Pyrazole Bioisostere Methodology Development and Computational Docking Studies

The compound's 1-methyl-1H-pyrazol-3-yl substituent at the piperidine 3-position represents a specific implementation of the pyrazole-as-amide-bioisostere strategy validated by the Merck PrCP program [3]. Computational chemists and structural biologists can use this compound for docking studies into the PrCP active site (PDB: 3N2Z) to model the binding pose of the pyrazole ring relative to the catalytic serine, informing the rational design of next-generation bioisosteres with improved pharmacokinetic profiles. Comparative docking with the corresponding amide analog (if available) will quantify the energetic contribution of the pyrazole replacement.

Selectivity Profiling Against CB1 and CCR1 Receptors to Define Polypharmacology

Given that structurally related pyrazole-piperidine compounds are known CB1 antagonists (e.g., Rimonabant, SR141716A) and CCR1 antagonists (e.g., Boehringer Ingelheim series), this compound should be included in selectivity panels to define the contribution of the 3,3-diphenylpropanoyl N-acyl group to target discrimination. Procurement for broad-panel screening against cannabinoid receptors (CB1, CB2), chemokine receptors (CCR1, CCR3), and related serine proteases will establish whether the diphenylpropanone tail confers PrCP selectivity or results in multi-target pharmacology. Such data are essential for interpreting results from phenotypic screening experiments [4].

Quote Request

Request a Quote for 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.